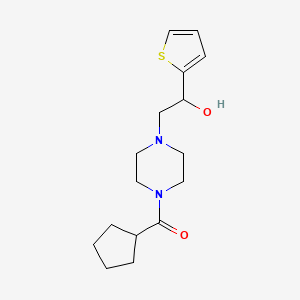![molecular formula C22H23FN2O2S2 B2675678 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 946251-26-9](/img/structure/B2675678.png)
N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a fluorophenyl group, which is a phenyl ring with a fluorine atom attached, and a tetrahydronaphthalene ring, which is a polycyclic aromatic hydrocarbon .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, for example, might undergo reactions typical of other aromatic heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom might increase its electronegativity and could affect its interactions with other molecules .Aplicaciones Científicas De Investigación
Antithromboxane Therapies
Sulfonamide derivatives have been studied for their potent inhibitory effects on thromboxane A2 prostanoid (TP) receptors. These compounds, through modifications of the sulfonamide group, have shown potential in the development of antithromboxane therapies, which could be beneficial for treating cardiovascular diseases due to their ability to inhibit platelet aggregation and vasoconstriction (Wang et al., 2014).
Biocatalysis in Drug Metabolism
The use of biocatalytic systems for the production of mammalian metabolites of sulfonamide compounds highlights an innovative approach in drug development. This process allows for the generation of metabolites in quantities sufficient for detailed structural characterization, supporting drug metabolism studies and the development of analytical standards for clinical investigations (Zmijewski et al., 2006).
DHFR Inhibition for Anticancer Activities
Sulfonamide derivatives incorporating thiazole and thiadiazole groups have been synthesized and evaluated for their inhibition potency against dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate pathway, and its inhibition is a validated strategy for developing anticancer agents. These compounds have shown promising antimicrobial, anticancer, and DHFR inhibition activities, suggesting their potential in cancer therapy (Riyadh et al., 2018).
Carbonic Anhydrase Inhibition
Several studies have focused on the carbonic anhydrase inhibitory properties of novel sulfonamide derivatives. Carbonic anhydrases are enzymes involved in critical physiological processes, and their inhibitors have applications in treating glaucoma, epilepsy, and altitude sickness, among others. Novel sulfonamide derivatives have been synthesized and shown to inhibit human carbonic anhydrase isozymes, demonstrating their potential as therapeutic agents (Akbaba et al., 2014).
Antibacterial Agents
The development of new heterocyclic compounds containing a sulfonamido moiety has been explored for their potential as antibacterial agents. These compounds have been synthesized and tested for their antibacterial activity, showing high activities against various bacterial strains. This research area is particularly relevant in the context of increasing antibiotic resistance, highlighting the need for new antibacterial agents (Azab et al., 2013).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2S2/c1-15-21(28-22(25-15)18-7-4-8-19(23)13-18)11-12-24-29(26,27)20-10-9-16-5-2-3-6-17(16)14-20/h4,7-10,13-14,24H,2-3,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSPTXZKCUIDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
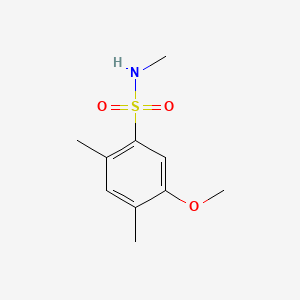
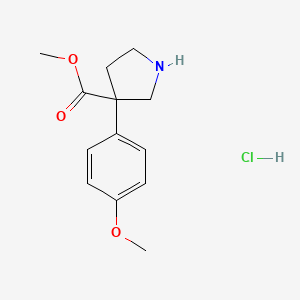
![N-[4-(2-cyclohexaneamido-1,3-thiazol-4-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2675599.png)
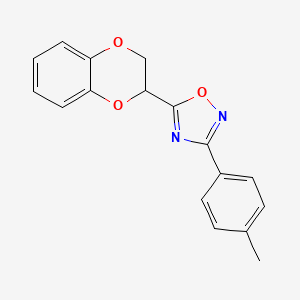
![1,3-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2675603.png)
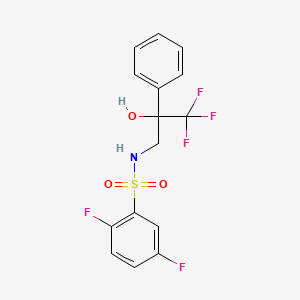
![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)
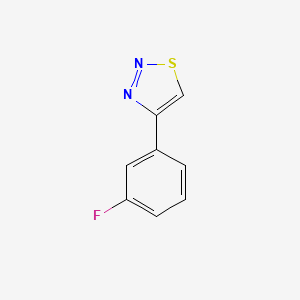
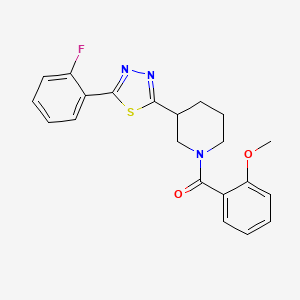
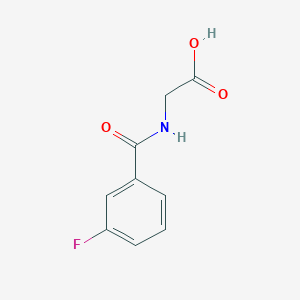
![6-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2675611.png)
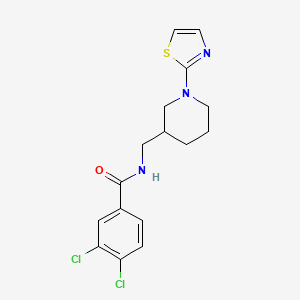
![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)
